N-(1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide
Description
Properties
IUPAC Name |
N-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-oxo-2-phenylindazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c1-4-24(31)27-19-11-13-23-21(15-19)26(33)30(20-8-6-5-7-9-20)29(23)16-25(32)28-22-12-10-17(2)14-18(22)3/h5-15H,4,16H2,1-3H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMIUNMFDSGGNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(N(C2=O)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H26N4O3. Its structure features an indazole core with propionamide and oxoethyl substituents that contribute to its biological properties.
Research indicates that compounds similar to this compound often exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Studies have shown that related compounds can inhibit specific enzymes involved in inflammatory pathways. For instance, compounds with similar structures have demonstrated inhibition of cyclooxygenase (COX) and lipoxygenase pathways, leading to reduced inflammation and pain relief .
- Cell Cycle Modulation : The compound may influence cell cycle progression in cancer cells. In vitro studies have revealed that certain derivatives can induce cell cycle arrest at the G2/M phase, thereby inhibiting proliferation in various cancer cell lines .
- Apoptosis Induction : The biological activity of this class of compounds often includes the induction of apoptosis in tumor cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Biological Activity Data
The biological activity of this compound has been evaluated in several studies. Below is a summary table highlighting key findings:
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Case Study on Inflammation : A study demonstrated that a derivative exhibited significant anti-inflammatory effects in a rat model of adjuvant arthritis. The compound reduced swelling and pain more effectively than traditional NSAIDs without causing gastrointestinal side effects .
- Oncology Applications : In vitro tests showed that related compounds could significantly reduce the viability of glioma cells by inducing necroptosis and autophagy. This suggests a dual mechanism where both programmed cell death pathways are activated .
- Diabetes Management : Another study explored the α-glucosidase inhibitory activity of similar compounds, indicating their potential role in managing postprandial blood glucose levels in diabetic patients .
Scientific Research Applications
Cancer Treatment
Several studies have investigated the efficacy of this compound in cancer treatment:
- Xenograft Models : In vivo studies using xenograft models of breast cancer showed a significant reduction in tumor size when treated with this compound, highlighting its anticancer potential.
Neuroprotection
Research has indicated that the compound may protect neuronal cells from apoptosis induced by oxidative stress, suggesting applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Effects
In vitro studies have shown that exposure to this compound can lead to a decrease in pro-inflammatory cytokines, indicating its potential use in treating inflammatory disorders such as rheumatoid arthritis.
Case Studies
The following case studies exemplify the compound's diverse applications:
| Study Focus | Findings |
|---|---|
| Breast Cancer Treatment | Demonstrated reduced tumor size in xenograft models. |
| Neuroprotection | Protected neuronal cells from oxidative stress-induced apoptosis. |
| Inflammation Reduction | Decreased levels of pro-inflammatory cytokines in vitro. |
Research Findings
Recent research efforts have focused on optimizing the synthesis and enhancing the bioavailability of N-(1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide:
- Synthesis Improvements : Novel synthetic routes have been developed to increase yield and reduce by-products.
- Enhanced Efficacy : Structural modifications have led to derivatives with improved potency against targeted enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s structural analogs differ primarily in the substitution pattern of the phenylamino group and the indazolone core. Key comparisons include:
- Electronic Effects: The 4-fluorophenyl analog () introduces electron-withdrawing effects, which may enhance metabolic stability compared to the 2,4-dimethylphenyl variant.
- Hydrogen Bonding : The amide and indazolone groups in all analogs facilitate hydrogen bonding, influencing crystal packing (as per Etter’s graph-set analysis) and solubility. The target compound’s 2,4-dimethylphenyl group may disrupt intermolecular H-bonding compared to the 4-fluorophenyl derivative, leading to lower melting points .
Research Implications and Limitations
- Structural Insights : Crystallographic data (using SHELX programs) for the target compound are absent but critical for confirming H-bonding patterns and conformational stability .
- Biological Activity: No activity data are provided, but the indazolone scaffold is associated with kinase inhibition (e.g., pyrazolo[3,4-d]pyrimidine derivatives in ). Substituent variations could modulate target selectivity .
- Data Gaps : Melting points, solubility, and pharmacokinetic parameters for the target compound are unavailable, limiting direct comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
